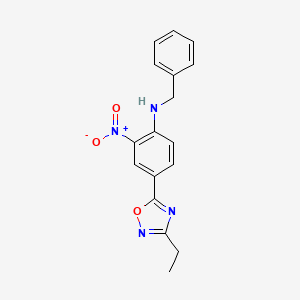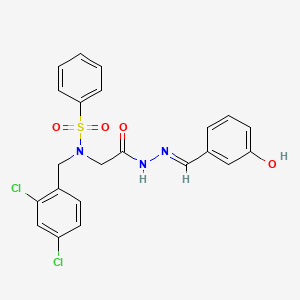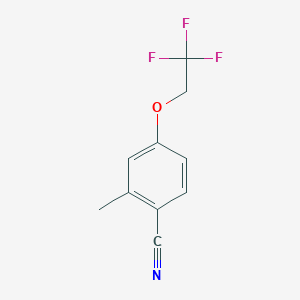
N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various cellular pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate various signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One of the major advantages of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its diverse biological activity. This compound has shown activity against various diseases and conditions, making it a promising candidate for further research. However, one of the limitations of this compound is its moderate yield during the synthesis process. This may limit the amount of compound that can be obtained for use in lab experiments.
将来の方向性
There are several future directions for the research of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use as an anti-cancer agent. Furthermore, the compound may have potential applications in the field of agriculture, as it has been shown to have activity against various bacterial and fungal strains. Overall, the diverse biological activity of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide makes it a promising candidate for further research in various scientific fields.
合成法
The synthesis of N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified using column chromatography. The yield of this synthesis method is moderate, and the compound can be obtained in a pure form.
科学的研究の応用
N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in various scientific research fields. It has been studied for its potential use as an anti-inflammatory agent, antioxidant, and anti-cancer agent. The compound has also shown activity against various bacterial and fungal strains. In addition, N-butyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-butyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-23-16)13-7-5-8-14(12-13)22-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENXFJQHCSNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


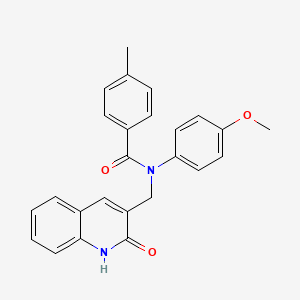

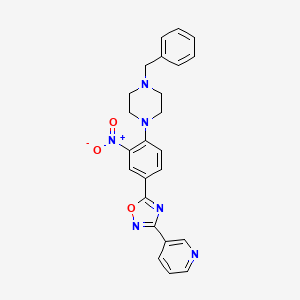
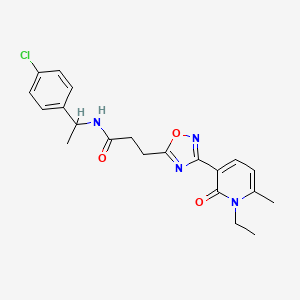
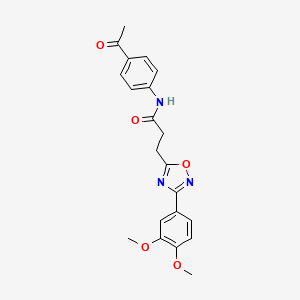
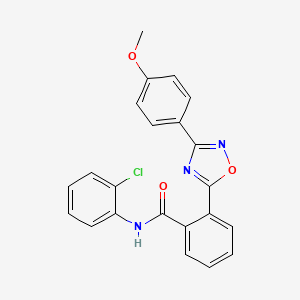

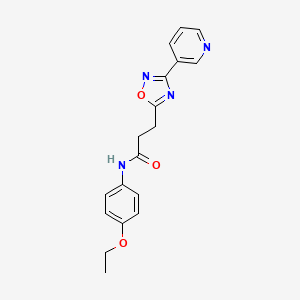
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7706141.png)

